molecular formula C15H18N2S2 B12485544 N,N'-bis[(1E)-1-(thiophen-2-yl)ethylidene]propane-1,2-diamine

N,N'-bis[(1E)-1-(thiophen-2-yl)ethylidene]propane-1,2-diamine

Cat. No.: B12485544
M. Wt: 290.5 g/mol
InChI Key: PQWMSOFECDVPSP-UHFFFAOYSA-N
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Description

(E)-1-(thiophen-2-yl)ethylidene-[1-(thiophen-2-yl)ethylidene]amino]propan-2-yl})amine is an organic compound featuring a thiophene ring, which is a sulfur-containing heterocycle

Properties

Molecular Formula

C15H18N2S2

Molecular Weight

290.5 g/mol

IUPAC Name

1-thiophen-2-yl-N-[2-(1-thiophen-2-ylethylideneamino)propyl]ethanimine

InChI

InChI=1S/C15H18N2S2/c1-11(17-13(3)15-7-5-9-19-15)10-16-12(2)14-6-4-8-18-14/h4-9,11H,10H2,1-3H3

InChI Key

PQWMSOFECDVPSP-UHFFFAOYSA-N

Canonical SMILES

CC(CN=C(C)C1=CC=CS1)N=C(C)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(thiophen-2-yl)ethylidene-[1-(thiophen-2-yl)ethylidene]amino]propan-2-yl})amine typically involves the condensation of thiophene-2-carbaldehyde with an appropriate amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(thiophen-2-yl)ethylidene-[1-(thiophen-2-yl)ethylidene]amino]propan-2-yl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(thiophen-2-yl)ethylidene-[1-(thiophen-2-yl)ethylidene]amino]propan-2-yl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its thiophene ring is known to interact with various biological targets, making it useful in drug discovery and development.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.

Industry

In the industrial sector, (E)-1-(thiophen-2-yl)ethylidene-[1-(thiophen-2-yl)ethylidene]amino]propan-2-yl})amine can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its electronic properties are of particular interest for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of (E)-1-(thiophen-2-yl)ethylidene-[1-(thiophen-2-yl)ethylidene]amino]propan-2-yl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The thiophene ring plays a crucial role in these interactions, as it can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of (E)-1-(thiophen-2-yl)ethylidene-[1-(thiophen-2-yl)ethylidene]amino]propan-2-yl})amine.

    Thiophene-2-amine: Another thiophene derivative with similar reactivity.

    2-Acetylthiophene: A compound with a similar structure but different functional groups.

Uniqueness

(E)-1-(thiophen-2-yl)ethylidene-[1-(thiophen-2-yl)ethylidene]amino]propan-2-yl})amine is unique due to its combination of an imine group and a thiophene ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

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